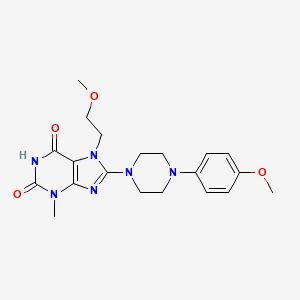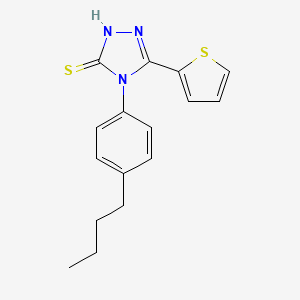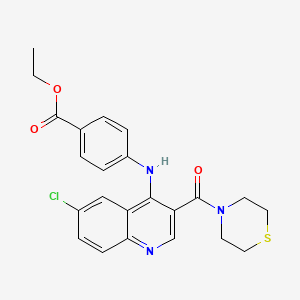
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound is known for its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders. In
科学的研究の応用
Synthesis and Heterocyclic Chemistry
Research has demonstrated the utility of similar ethyl carboxylate and quinoline derivatives in synthesizing a wide range of heterocyclic compounds. For example, the work by Mekheimer et al. (2005) explores the synthesis of novel perianellated tetracyclic heteroaromatics, highlighting the chemical reactivity and potential for creating complex molecules with applications in materials science and medicinal chemistry (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents by Desai, Shihora, & Moradia (2007) showcase the antimicrobial potential of quinoline derivatives. This suggests that structurally similar compounds could be explored for their antimicrobial properties, potentially leading to new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Optical and Structural Properties
The study of the structural and optical properties of quinoline derivatives by Zeyada, El-Nahass, & El-Shabaan (2016) indicates the potential for these compounds in the development of new materials with specific optical properties. Such materials could find applications in electronics, photonics, and as sensors (Zeyada, El-Nahass, & El-Shabaan, 2016).
Enzymatic Enhancers
The exploration of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions by Abass (2007) demonstrates the potential of quinoline derivatives in enhancing enzymatic activities. This could have implications for the development of new drugs and therapeutic agents (Abass, 2007).
Photovoltaic Applications
The investigation into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives by Zeyada, El-Nahass, & El-Shabaan (2016) opens the door to using such compounds in solar energy conversion. This research highlights the potential for quinoline derivatives in the development of organic-inorganic photodiode fabrication, suggesting avenues for renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
特性
IUPAC Name |
ethyl 4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKQONDKTSGECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)

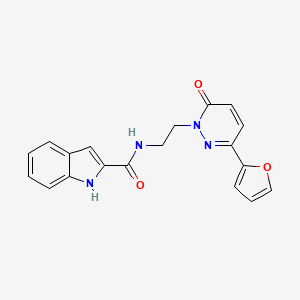
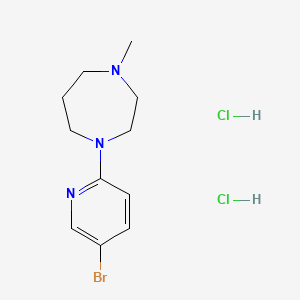
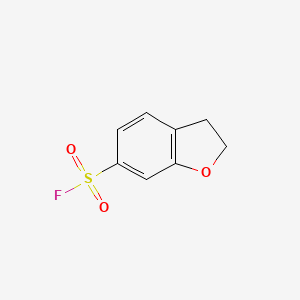
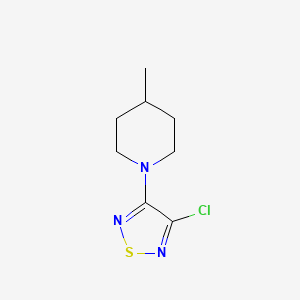

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)
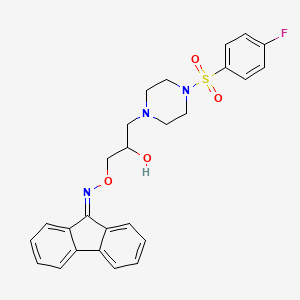
![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)
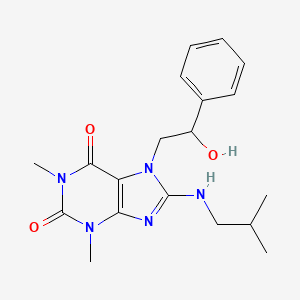
![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)
